Fucose, tetraacetate
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Overview
Description
Fucose, tetraacetate is a derivative of L-fucose, a six-carbon deoxy sugar that is commonly found in various glycoproteins and glycolipids. This compound is characterized by the presence of four acetyl groups attached to the fucose molecule, which enhances its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fucose, tetraacetate typically involves the acetylation of L-fucose. One common method is the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Fucose, tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fucose derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products
The major products formed from these reactions include various fucose derivatives that can be further utilized in chemical and biological research .
Scientific Research Applications
Fucose, tetraacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of fucose, tetraacetate involves its interaction with specific enzymes and receptors. For example, it can inhibit the activity of fucosyltransferases, enzymes that transfer fucose residues to glycoproteins and glycolipids. This inhibition can affect various biological processes, including cell signaling and immune responses .
Comparison with Similar Compounds
Similar Compounds
L-Fucose: The parent compound of fucose, tetraacetate, commonly found in nature.
Fucosyl Amides: Derivatives of fucose with amide groups, used for similar applications in research and industry.
Fucosylated Oligosaccharides: Complex carbohydrates containing fucose residues, used in various biological studies.
Uniqueness
This compound is unique due to its enhanced stability and reactivity compared to its parent compound, L-fucose. The presence of acetyl groups makes it more suitable for certain chemical reactions and industrial applications .
Properties
CAS No. |
109430-94-6 |
---|---|
Molecular Formula |
C14H20O9 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-oxohexan-2-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-7(20-8(2)16)13(22-10(4)18)14(23-11(5)19)12(6-15)21-9(3)17/h6-7,12-14H,1-5H3/t7-,12+,13+,14-/m1/s1 |
InChI Key |
OPVYKVGCFWDTOI-SPEPIWJRSA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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